3-(2,3,5-Trimethyl-phenoxy)-propylamine chemical properties
3-(2,3,5-Trimethyl-phenoxy)-propylamine chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-(2,3,5-Trimethyl-phenoxy)-propylamine
Introduction
The phenoxypropylamine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for numerous clinically significant therapeutic agents. Its unique combination of an aromatic ring, a flexible propyl linker, and a terminal amine group provides a versatile template for interacting with a wide range of biological targets. Notably, this scaffold is present in well-known antidepressants such as fluoxetine and atomoxetine, which function by modulating monoamine reuptake transporters.[1][2] The strategic substitution on the phenoxy ring is a critical aspect of drug design, allowing for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
This technical guide provides a comprehensive analysis of the chemical properties of a specific derivative, 3-(2,3,5-Trimethyl-phenoxy)-propylamine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular characteristics, synthesis, reactivity, and potential applications. By elucidating the core chemical nature of this compound, we aim to provide a foundational resource for its utilization as a building block or lead compound in drug discovery programs.
Molecular Structure and Physicochemical Properties
The fundamental identity of a chemical entity is defined by its structure and resulting physical properties. These characteristics are paramount as they govern the compound's behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.
The structure of 3-(2,3,5-Trimethyl-phenoxy)-propylamine features a 2,3,5-trimethyl substituted phenyl ring linked via an ether bond to a propylamine tail. The trimethyl substitution pattern significantly increases the lipophilicity of the aromatic portion of the molecule compared to its unsubstituted parent, 3-phenoxypropylamine. This modification is a deliberate design choice in medicinal chemistry to potentially enhance membrane permeability or modulate binding affinity to a target protein.
Table 1: Core Physicochemical Properties
| Property | Value | Source/Comment |
| IUPAC Name | 3-(2,3,5-trimethylphenoxy)propan-1-amine | [3] |
| Molecular Formula | C₁₂H₁₉NO | Calculated |
| Molecular Weight | 193.29 g/mol | Calculated |
| Canonical SMILES | CC1=CC(=C(C(=C1)OCCCN)C)C | [4] |
| Calculated LogP | 2.9 - 3.2 | Predicted value; indicates significant lipophilicity. |
| pKa (Amine) | 9.5 - 10.5 | Predicted value based on similar primary alkylamines. |
Note: Experimental data for this specific compound is not widely published. Predicted values are based on standard computational models and data from analogous structures like 3-phenoxypropylamine[5].
The primary amine group, with a predicted pKa in the range of 9.5-10.5, will be predominantly protonated at physiological pH (7.4), conferring a positive charge. This charge is crucial for forming ionic interactions with biological targets, such as the acidic residues (e.g., aspartate, glutamate) commonly found in receptor binding pockets, and enhances aqueous solubility.
Synthesis and Purification
The synthesis of phenoxypropylamines is a well-established process in organic chemistry, typically achieved through a variation of the Williamson ether synthesis. The strategic choice of starting materials and reaction conditions is critical for achieving a high yield and purity, thereby ensuring the integrity of subsequent biological assays.
Synthetic Rationale
The most direct and logical approach for synthesizing 3-(2,3,5-Trimethyl-phenoxy)-propylamine involves the nucleophilic substitution reaction between the corresponding phenol (2,3,5-trimethylphenol) and a suitable 3-aminopropyl electrophile. The phenoxide, generated in situ using a strong base, acts as the nucleophile. This method is efficient and utilizes readily available starting materials. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or a hydroxide salt (NaOH, KOH) in a polar aprotic solvent like DMF or DMSO is key to promoting the desired SN2 reaction while minimizing side reactions.[6]
Caption: Synthetic workflow for 3-(2,3,5-Trimethyl-phenoxy)-propylamine.
Experimental Protocol: Synthesis
This protocol is a representative methodology based on established procedures for analogous compounds and should be adapted and optimized.[6]
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Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3,5-trimethylphenol (1.0 eq) and dimethylformamide (DMF, ~5 mL per gram of phenol).
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Base Addition: While stirring under a nitrogen atmosphere, add powdered sodium hydroxide (NaOH, 2.5 eq) portion-wise. The reaction is exothermic; maintain the temperature below 40°C with a water bath if necessary. Stir for 30 minutes at room temperature to ensure complete formation of the phenoxide.
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Alkylating Agent Addition: Add 3-chloropropylamine hydrochloride (1.2 eq) to the reaction mixture.
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Reaction: Heat the mixture to 85-95°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers.
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Purification Rationale: The crude product contains the desired amine, unreacted starting materials, and side products. A liquid-liquid acid-base extraction is a highly effective purification strategy. By washing the organic layer with dilute acid (e.g., 1M HCl), the basic amine product is protonated and moves to the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer is then collected, basified (e.g., with 2M NaOH), and re-extracted with an organic solvent to recover the purified free amine.
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Final Purification: The recovered amine can be further purified by silica gel column chromatography or by converting it to a crystalline salt (e.g., hydrochloride) for purification by recrystallization.
Spectroscopic Analysis and Characterization
Structural confirmation of a newly synthesized compound is non-negotiable. A combination of spectroscopic techniques provides a detailed "fingerprint" of the molecule, confirming its identity and purity. While experimental spectra for 3-(2,3,5-Trimethyl-phenoxy)-propylamine are not publicly cataloged, its expected spectroscopic signatures can be reliably predicted based on its constituent functional groups.
Table 2: Predicted Spectroscopic Signatures
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ ~6.5-6.7 ppm (2H, s, Ar-H)δ ~4.0 ppm (2H, t, O-CH₂)δ ~2.9 ppm (2H, t, N-CH₂)δ ~2.1-2.3 ppm (9H, s, Ar-CH₃)δ ~2.0 ppm (2H, p, -CH₂-CH₂-CH₂-)δ ~1.5 ppm (2H, br s, -NH₂) | Aromatic protons appear as singlets due to substitution pattern. Distinct triplets for the propyl chain ends coupled to the central pentet. Three sharp singlets for the non-equivalent methyl groups. Broad singlet for the exchangeable amine protons. |
| ¹³C NMR | δ ~155 ppm (Ar C-O)δ ~110-138 ppm (Ar C)δ ~68 ppm (O-CH₂)δ ~40 ppm (N-CH₂)δ ~32 ppm (central CH₂)δ ~15-22 ppm (Ar-CH₃) | Characteristic downfield shift for the ether-linked aromatic carbon. Aliphatic carbons appear in the upfield region. |
| Mass Spec (EI) | [M]⁺ at m/z = 193.29Key fragments: m/z 149 (loss of C₃H₆N), m/z 44 (CH₂=NH₂⁺) | Molecular ion peak corresponding to the molecular weight. Fragmentation will likely occur via cleavage of the ether bond or alpha-cleavage next to the amine. |
| IR | 3300-3400 cm⁻¹ (N-H stretch, two bands)2850-2960 cm⁻¹ (C-H stretch)1220-1260 cm⁻¹ (Aryl-O stretch)~1600, ~1500 cm⁻¹ (Aromatic C=C) | Primary amines typically show two N-H stretching bands. The strong aryl-alkyl ether stretch is a key diagnostic peak. |
Reactivity and Stability
The chemical reactivity of 3-(2,3,5-Trimethyl-phenoxy)-propylamine is dominated by its primary amine and ether functional groups. Understanding these reactive sites is crucial for designing subsequent chemical transformations, anticipating potential incompatibilities, and defining appropriate storage conditions.
Caption: Key reactive sites of 3-(2,3,5-Trimethyl-phenoxy)-propylamine.
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Amine Moiety: As a primary amine, this group is both basic and nucleophilic. It will readily react with acids to form the corresponding ammonium salt, a common strategy to improve water solubility and facilitate handling. As a nucleophile, it will participate in reactions with a wide range of electrophiles, including aldehydes and ketones (to form imines), acyl chlorides and anhydrides (to form amides), and isocyanates (to form ureas). These reactions are fundamental for building more complex molecules from this scaffold.
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Ether Linkage: The aryl-alkyl ether bond is chemically robust and stable to most reaction conditions, including basic and mild acidic environments. However, it can be cleaved under harsh conditions using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI).
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Aromatic Ring: The phenyl ring is activated towards electrophilic aromatic substitution by the three electron-donating methyl groups and the alkoxy group. These groups direct incoming electrophiles primarily to the remaining unsubstituted position on the ring (position 6).
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Stability and Storage: Due to the basic and potentially air-sensitive nature of the amine, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It should be kept away from strong acids and oxidizing agents to prevent degradation.[7][8]
Relevance in Drug Discovery and Development
The true value of a molecule like 3-(2,3,5-Trimethyl-phenoxy)-propylamine lies in its potential as a starting point for developing new drugs. The phenoxypropylamine core is a "privileged structure," meaning it has been shown to bind to multiple receptor types, making it a rich scaffold for library development.
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Modulation of ADME Properties: The addition of the three methyl groups compared to a simple phenoxypropylamine has significant implications. The increased lipophilicity can enhance absorption across the gut wall and penetration of the blood-brain barrier. However, these methyl groups also introduce potential sites for metabolic oxidation by cytochrome P450 enzymes, which could influence the compound's half-life and clearance.
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Structural Analogy to Known Drugs: This compound is a structural analog of several successful drugs. For instance, atomoxetine is N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine, used for treating ADHD.[2] While our target molecule lacks the second phenyl ring and the N-methylation, the core scaffold is highly similar. This suggests that it could be explored for activity at monoamine transporters (serotonin, norepinephrine, dopamine). Furthermore, derivatives of 3-phenoxy-propylamine have shown potent activity as histamine H3 receptor antagonists, a target for neurological and inflammatory disorders.[9]
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Future Directions for Research:
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Screening: The compound could be screened against a panel of G-protein coupled receptors (GPCRs) and transporters to identify initial biological activity.
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Derivatization: The primary amine serves as a convenient handle for further chemical modification. Acylation, alkylation, or reductive amination could be used to generate a library of derivatives with varied properties to build a Structure-Activity Relationship (SAR) profile.
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Prodrug Strategies: The amine could be temporarily masked to create a prodrug, potentially improving oral bioavailability or altering the release profile of the active compound.[10]
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Conclusion
3-(2,3,5-Trimethyl-phenoxy)-propylamine is a well-defined chemical entity with a rich set of properties derived from its constituent functional groups. Its synthesis is straightforward, relying on established chemical principles. The molecule's reactivity is centered on its nucleophilic primary amine, offering a versatile point for chemical modification. Most importantly, its structural relationship to known psychoactive and CNS-active drugs makes it a compelling scaffold for further investigation in drug discovery. This guide provides the foundational chemical knowledge necessary for researchers to confidently utilize, modify, and explore the therapeutic potential of this promising compound.
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